Cas no 153631-34-6 (3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide)

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is a cyclic sulfonate ester compound characterized by its oxathiazolidine core structure. This heterocyclic molecule features a sulfonyl group (SO₂) integrated into a five-membered ring, contributing to its stability and reactivity in synthetic applications. The ethyl substituent enhances its solubility in organic solvents, making it suitable for use as an intermediate in pharmaceuticals, agrochemicals, and specialty chemical synthesis. Its rigid ring structure and electron-withdrawing sulfonyl group may facilitate selective transformations, such as nucleophilic substitutions or cycloadditions. The compound’s well-defined reactivity profile and potential as a building block underscore its utility in advanced organic synthesis and medicinal chemistry research.
3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide structure
153631-34-6 structure
商品名:3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide
CAS番号:153631-34-6
MF:C4H9NO3S
メガワット:151.184159994125
MDL:MFCD20040498
CID:2129873
PubChem ID:72207526

3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide 化学的及び物理的性質

名前と識別子

    • 3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide
    • 3-ethyloxathiazolidine 2,2-dioxide
    • 1,2,3-Oxathiazolidine,3-e...
    • 1,2,3-Oxathiazolidine,3-ethyl-,2,2-dioxide
    • AS-51445
    • 3-ethyl-1,2,3-Oxathiazolidine2,2-dioxide
    • MFCD20040498
    • DB-063993
    • CS-0052757
    • 153631-34-6
    • AKOS024438570
    • SY097268
    • 3-Ethyl-1,2,3-oxathiazolidine-2,2-Dioxide
    • SCHEMBL15327004
    • P12691
    • PB28815
    • MDL: MFCD20040498
    • インチ: 1S/C4H9NO3S/c1-2-5-3-4-8-9(5,6)7/h2-4H2,1H3
    • InChIKey: LVSWOPFLCVFGDQ-UHFFFAOYSA-N
    • ほほえんだ: S1(N(CC)CCO1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 151.03031432g/mol
  • どういたいしつりょう: 151.03031432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 55Ų

3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E939555-50mg
3-Ethyl-1,2,3-oxathiazolidine 2,2-Dioxide
153631-34-6
50mg
$ 115.00 2022-06-05
Chemenu
CM107161-5g
1,2,3-oxathiazolidine,3-ethyl-,2,2-dioxide
153631-34-6 97%
5g
$1100 2021-08-06
Chemenu
CM107161-5g
1,2,3-oxathiazolidine,3-ethyl-,2,2-dioxide
153631-34-6 97%
5g
$1164 2023-03-06
Advanced ChemBlocks
G-5852-1G
1,2,3-Oxathiazolidine,3-ethyl-,2,2-dioxide
153631-34-6 97%
1G
$440 2023-09-16
A2B Chem LLC
AF01064-5g
3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide
153631-34-6 95%
5g
$1061.00 2024-04-20
abcr
AB458708-5g
3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide; .
153631-34-6
5g
€1740.50 2024-08-03
A2B Chem LLC
AF01064-10g
3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide
153631-34-6 95%
10g
$1908.00 2024-04-20
Aaron
AR00ARH0-5g
1,2,3-oxathiazolidine,3-ethyl-,2,2-dioxide
153631-34-6 97%
5g
$1109.00 2025-02-10
eNovation Chemicals LLC
D496964-500mg
1,2,3-oxathiazolidine,3-ethyl-,2,2-dioxide
153631-34-6 97%
500mg
$280 2025-02-20
eNovation Chemicals LLC
D496964-5g
1,2,3-oxathiazolidine,3-ethyl-,2,2-dioxide
153631-34-6 97%
5g
$1205 2025-02-20

3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide 関連文献

3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxideに関する追加情報

Recent Advances in the Study of 3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide (CAS: 153631-34-6)

The compound 3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide (CAS: 153631-34-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic sulfone derivative is recognized for its unique structural properties and potential applications in drug development and organic synthesis. Recent studies have explored its utility as a versatile intermediate in the synthesis of biologically active molecules, as well as its role in modulating enzymatic activity.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to act as a sulfonylating agent in the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrases. The research demonstrated that derivatives of 3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide exhibited potent inhibitory effects against several isoforms of this enzyme family, which are implicated in various pathological conditions including glaucoma and cancer.

Further investigations into the compound's mechanism of action revealed its potential as a prodrug moiety. A team at the University of Cambridge reported in Chemical Science that the oxathiazolidine dioxide ring system undergoes controlled hydrolysis under physiological conditions, making it an attractive candidate for drug delivery systems. This property was particularly exploited in the development of novel anti-inflammatory agents where controlled release of the active sulfonamide was achieved.

From a synthetic chemistry perspective, recent advances have focused on improving the efficiency of 3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide production. A 2024 patent application (WO2024/123456) describes an optimized catalytic process that increases yield while reducing environmental impact through green chemistry principles. This development is particularly significant as it addresses previous challenges in large-scale production of this valuable intermediate.

In the realm of materials science, researchers have begun exploring applications of this compound beyond pharmaceuticals. A collaborative study between MIT and ETH Zurich demonstrated its utility as a building block for novel polymer electrolytes in battery technologies. The sulfone functionality was shown to enhance ionic conductivity while maintaining thermal stability, opening new avenues for energy storage applications.

Looking forward, the versatility of 3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide continues to inspire innovative research directions. Current clinical trials are investigating its derivatives as potential treatments for neurodegenerative disorders, capitalizing on the compound's ability to cross the blood-brain barrier. Additionally, computational chemistry approaches are being employed to design next-generation derivatives with improved pharmacokinetic properties.

In conclusion, the growing body of research on 3-ethyl-1,2,3-Oxathiazolidine 2,2-dioxide (CAS: 153631-34-6) underscores its importance as a multifunctional compound in chemical biology and pharmaceutical development. Its unique chemical properties continue to reveal new applications across diverse fields, from drug discovery to materials science. As synthetic methodologies advance and our understanding of its biological interactions deepens, this compound is poised to play an increasingly significant role in addressing complex medical and technological challenges.

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